molecular formula C10H19NO5S B12827232 (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid

(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid

Cat. No.: B12827232
M. Wt: 265.33 g/mol
InChI Key: RYNPGCJDTGARGW-PKPIPKONSA-N
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Description

(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a methylthio group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.

    Thiomethylation: The methylthio group is introduced via a thiomethylation reaction, typically using methylthiol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound.

Scientific Research Applications

(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme catalysis and receptor binding. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    (3R)-3-Amino-2-hydroxy-4-(methylthio)butanoic acid: The non-Boc-protected version of the compound.

    (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: A similar compound lacking the methylthio group.

Uniqueness

The uniqueness of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid lies in its combination of functional groups, which provide versatility in synthetic applications and biological interactions. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl and methylthio groups offer additional sites for chemical modification.

Properties

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

(3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m0/s1

InChI Key

RYNPGCJDTGARGW-PKPIPKONSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC)C(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O

Origin of Product

United States

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